Cicrotoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cicrotoic acid, also known as cyclobutene carboxylic acid, is an unsaturated fatty acid with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is known for its ability to increase bile flow and alter the lipid composition of bile . This compound is characterized by its colorless needle-like crystals when crystallized from hot water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cicrotoic acid can be synthesized through various methods, including:
Dehydration of 2-hydroxybutanoic acid: This method involves the removal of water from 2-hydroxybutanoic acid under specific conditions.
Photochemical oxidation or oxidative irradiation of crotonaldehyde: This process uses light or ultrasound to oxidize crotonaldehyde.
Isomerization of vinylacetic acid with sulfuric acid: This method involves the rearrangement of vinylacetic acid using sulfuric acid as a catalyst.
Condensation of acetaldehyde and malonic acid using pyridine as a catalyst: This method involves the reaction of acetaldehyde with malonic acid in the presence of pyridine.
Industrial Production Methods: Industrial production of this compound often involves the oxidation of crotonaldehyde. This method is efficient and widely used in the chemical industry .
Chemical Reactions Analysis
Cicrotoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding peracid.
Reduction: It can be reduced to crotyl alcohol or butyric acid.
Substitution: This compound reacts with chlorine or bromine to form 2,3-dihalobutyric acids.
Addition: It adds hydrogen bromide to form 3-bromobutyric acid.
Polymerization: This compound readily copolymerizes with various monomers via a radical mechanism.
Common reagents and conditions used in these reactions include sulfuric acid, potassium permanganate, and acetic anhydride . Major products formed from these reactions include butyric acid, 2,3-dihalobutyric acids, and crotonate esters .
Scientific Research Applications
Cicrotoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which cicrotoic acid exerts its effects involves its interaction with bile flow and lipid composition. It acts on bile flow and alters the liquid composition of human bile . The molecular targets and pathways involved in these effects are still under investigation, but it is known to interact with various biochemical pathways related to lipid metabolism .
Comparison with Similar Compounds
Cicrotoic acid can be compared with other similar compounds such as:
Crotonic acid: Both are unsaturated fatty acids, but crotonic acid is the trans-isomer of 2-butenoic acid, while this compound is a cyclobutene carboxylic acid.
Isocrotonic acid: This is the cis-isomer of 2-butenoic acid and has different physical properties compared to this compound.
Butyric acid: While butyric acid is a saturated fatty acid, this compound is unsaturated and has different chemical reactivity.
This compound is unique due to its specific effects on bile flow and lipid composition, which are not observed in the other similar compounds .
Properties
CAS No. |
25229-42-9 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-cyclohexylbut-2-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12) |
InChI Key |
WVRIPRILKKOIQL-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C1CCCCC1 |
SMILES |
CC(=CC(=O)O)C1CCCCC1 |
Canonical SMILES |
CC(=CC(=O)O)C1CCCCC1 |
Appearance |
Solid powder |
25229-42-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
accroibile beta-cyclohexylcrotonic acid cicrotoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.